molecular formula C12H14ClNO3S B11784412 2-Methyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

2-Methyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B11784412
M. Wt: 287.76 g/mol
InChI Key: PZYUWMCJMQWEJM-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves several steps. One common synthetic route includes the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with piperidin-2-one under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of its targets, leading to various biological effects .

Comparison with Similar Compounds

2-Methyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

2-methyl-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C12H14ClNO3S/c1-9-10(14-8-3-2-7-12(14)15)5-4-6-11(9)18(13,16)17/h4-6H,2-3,7-8H2,1H3

InChI Key

PZYUWMCJMQWEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCCC2=O

Origin of Product

United States

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